

# The Discovery and Synthesis of Hsd17B13-IN-70 (BI-3231): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

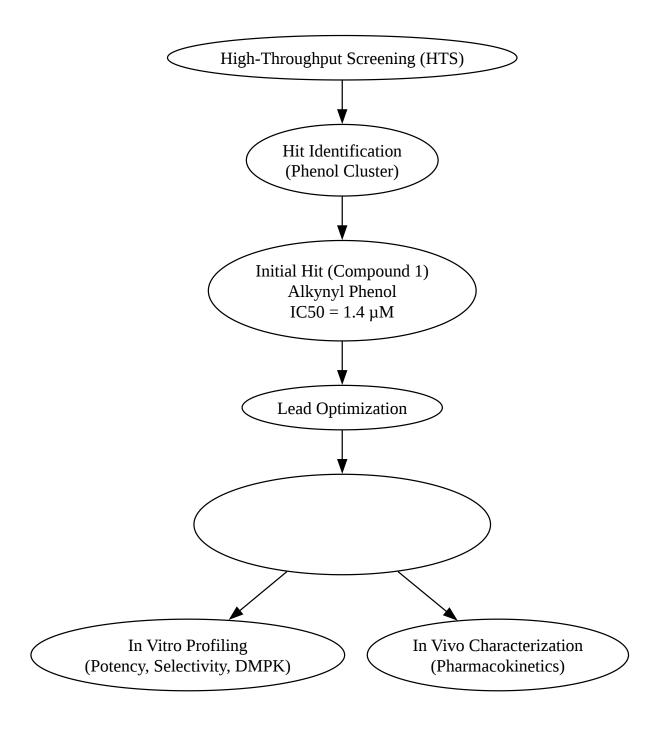
#### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] [2] Genome-wide association studies (GWAS) revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[2] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes that is understood to play a role in hepatic lipid metabolism.[3][4] Its substrates include steroids like estradiol and bioactive lipids such as leukotriene B4, with NAD+ as a cofactor.[2][4] The discovery of potent and selective inhibitors of HSD17B13 is a critical step towards validating this enzyme as a drug target and developing novel therapeutics. This technical guide details the discovery and synthesis of Hsd17B13-IN-70, also known as BI-3231, a potent and selective chemical probe for HSD17B13.[2]

#### **Discovery of Hsd17B13-IN-70 (BI-3231)**

The discovery of **Hsd17B13-IN-70** (BI-3231) was the result of a systematic drug discovery campaign commencing with a high-throughput screening (HTS) effort.[2]





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An HTS campaign identified a cluster of phenol-containing compounds with inhibitory activity against HSD17B13. From this, an alkynyl phenol, compound 1, was selected as the starting point for a lead optimization program due to its confirmed activity (IC50 of 1.4  $\mu$ M).[2] A thorough in vitro profiling of compound 1 revealed moderate enzymatic and cellular activity,



good selectivity against the related isoform HSD17B11, and favorable physicochemical properties. However, it suffered from low metabolic stability in hepatocytes due to extensive phase II metabolism (glucuronidation and sulfation).[2]

The subsequent lead optimization efforts focused on improving potency and metabolic stability, which ultimately led to the discovery of compound 45 (BI-3231 or **Hsd17B13-IN-70**). This optimized compound demonstrated significantly improved potency and a better drug metabolism and pharmacokinetic (DMPK) profile.[2]

#### **Synthesis of Hsd17B13-IN-70 (BI-3231)**

The synthesis of **Hsd17B13-IN-70** (BI-3231) is a multi-step process. A detailed experimental protocol for the synthesis of the initial hit, compound 1, and the final optimized compound, 45 (BI-3231), is provided below.

## Experimental Protocol: Synthesis of BI-3231 (Compound 45)

The synthesis of BI-3231 is a multi-step process starting from commercially available materials. The following is a detailed protocol based on the published literature[2]:

Step A: Mesylation To a solution of the starting alcohol in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), triethylamine (NEt<sub>3</sub>) is added, and the mixture is cooled. Methanesulfonyl chloride (MeSO<sub>2</sub>Cl) is then added dropwise, and the reaction is stirred until completion. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the mesylated intermediate.

Step B: Silylation The mesylated intermediate is dissolved in acetonitrile (MeCN), and N,O-bis(trimethylsilyl)acetamide is added. The mixture is heated and stirred. After cooling, the solvent is evaporated to give the silylated product.

Step C: Ethylation The silylated intermediate is dissolved in dimethylformamide (DMF), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and ethyl iodide (Etl) are added. The reaction mixture is stirred at room temperature. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated.



Step D: Suzuki Coupling The ethylated intermediate is reacted with a boronic acid derivative in the presence of a palladium catalyst, such as --INVALID-LINK--palladium(II) dichloride, in a mixture of ethanol and water. The reaction is heated until completion. The product is then isolated and purified.

Step E: Ether Synthesis The product from the Suzuki coupling is dissolved in acetonitrile (MeCN), and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and 1-(chloromethyl)-4-methoxybenzene are added. The mixture is stirred at room temperature. The product is isolated by extraction and purified.

Step F: Borylation The ether product is dissolved in tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, followed by trimethyl borate. The reaction is warmed to room temperature and then quenched with hydrochloric acid (HCl). The product is extracted and purified.

Step G: Deprotection The final intermediate is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature. After completion, the solvent is removed, and the final product, BI-3231, is purified.

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### **Biological Activity and Pharmacokinetic Properties**

**Hsd17B13-IN-70** (BI-3231) is a highly potent inhibitor of both human and mouse HSD17B13. Its in vitro and in vivo properties have been extensively characterized.

#### **In Vitro Activity**

The inhibitory activity of BI-3231 was assessed in enzymatic and cellular assays. The compound exhibits single-digit nanomolar potency in enzymatic assays and double-digit nanomolar potency in a cellular context.[2]



Parameter	Hsd17B13-IN-70 (BI- 3231)	Initial Hit (Compound 1)	Reference
Human HSD17B13 IC50 (enzymatic)	Not reported as IC50, Ki reported	1.4 ± 0.7 μM	[2]
Human HSD17B13 Ki (enzymatic)	0.003 μΜ	Not reported	[2]
Mouse HSD17B13 IC50 (enzymatic)	Not reported as IC50, Ki reported	$2.4 \pm 0.1 \mu\text{M}$ (retinol as substrate)	[2]
Mouse HSD17B13 Ki (enzymatic)	0.004 μΜ	Not reported	[2]
Human HSD17B13 IC50 (cellular)	0.03 μΜ	Moderate activity	[2]
Selectivity vs. HSD17B11	High	Good	[2]

Table 1: In vitro activity of Hsd17B13-IN-70 (BI-3231) and the initial hit compound 1.

#### **Experimental Protocol: HSD17B13 Enzymatic Assay**

The enzymatic activity of HSD17B13 is determined by measuring the conversion of a substrate, such as estradiol, to its corresponding product in the presence of the cofactor NAD+. The following is a general protocol based on published methods[2]:

- Recombinant human or mouse HSD17B13 enzyme is incubated with the test compound (e.g., BI-3231) at various concentrations.
- The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified using a suitable analytical method, such as mass spectrometry or a fluorescencebased assay.



 IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

#### **Pharmacokinetic Properties**

The pharmacokinetic profile of BI-3231 was evaluated in vivo. The compound demonstrates properties that make it a suitable tool for in vivo studies.

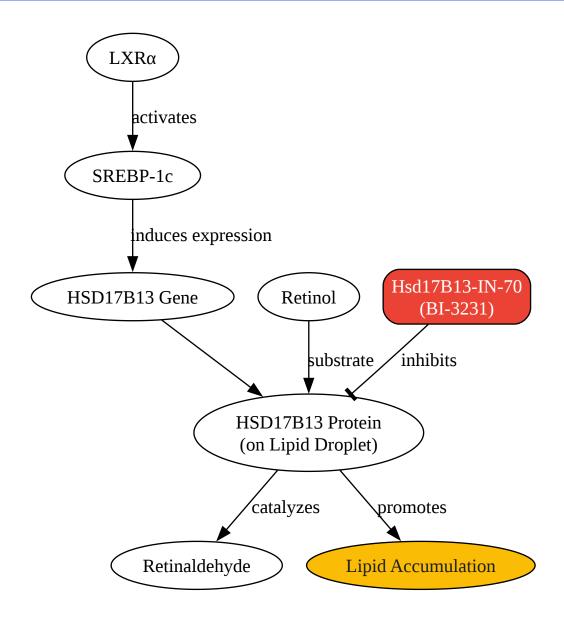
Parameter	Value	Species	Reference
Metabolic Stability (Hepatocytes)	Moderate	Human	[2]
In vivo distribution	Strong accumulation in liver	Mouse	[3]

Table 2: Pharmacokinetic parameters of Hsd17B13-IN-70 (BI-3231).

### **HSD17B13 Signaling and Mechanism of Action**

HSD17B13 is a lipid droplet-associated protein, and its expression is regulated by key transcription factors involved in lipid metabolism. Understanding its signaling pathway is crucial for elucidating its role in liver disease.





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Liver X receptor-alpha (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c) are key regulators of HSD17B13 expression.[3] Activation of LXRα induces SREBP-1c, which in turn upregulates the transcription of the HSD17B13 gene. The HSD17B13 protein then localizes to lipid droplets where it is thought to catalyze the conversion of retinol to retinaldehyde, contributing to lipid accumulation.[3] **Hsd17B13-IN-70** (BI-3231) acts by directly inhibiting the enzymatic activity of the HSD17B13 protein.[2]

#### Conclusion

**Hsd17B13-IN-70** (BI-3231) is a potent, selective, and well-characterized inhibitor of HSD17B13. Its discovery through a systematic lead optimization campaign and its favorable in



vitro and in vivo profiles make it an invaluable tool for further elucidating the biological function of HSD17B13 and for validating it as a therapeutic target for NASH and other liver diseases. The detailed synthetic and experimental protocols provided in this guide will aid researchers in the utilization of this important chemical probe.

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#### References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 | Abcam [abcam.com]
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